molecular formula C17H24N2O4 B14389475 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-29-0

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate

Cat. No.: B14389475
CAS No.: 90096-29-0
M. Wt: 320.4 g/mol
InChI Key: SCLZYPRMBPHZBT-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-methoxyphenyl group and an ethyl 3-oxobutanoate moiety.

Preparation Methods

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can be achieved through a multi-step process. One common method involves the reaction of 4-methoxyphenylpiperazine with ethyl acetoacetate under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the ester group is substituted with other functional groups.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate include:

These similar compounds highlight the versatility of piperazine derivatives and their potential for modification to achieve desired properties.

Properties

CAS No.

90096-29-0

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate

InChI

InChI=1S/C17H24N2O4/c1-14(20)13-17(21)23-12-11-18-7-9-19(10-8-18)15-3-5-16(22-2)6-4-15/h3-6H,7-13H2,1-2H3

InChI Key

SCLZYPRMBPHZBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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